N-Nitrosopazopanib

NDSRI Risk Assessment Forced Degradation Regulatory Compliance

N-Nitrosopazopanib (C₂₁H₂₂N₈O₃S, MW 466.52 g/mol) is an N-nitroso derivative of the secondary amine present in the tyrosine kinase inhibitor (TKI) pazopanib. Classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI), it is a potential genotoxic impurity formed through the nitrosation of amine-containing intermediates during the synthesis and processing of pazopanib hydrochloride.

Molecular Formula C21H22N8O3S
Molecular Weight 466.5 g/mol
Cat. No. B13837426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosopazopanib
Molecular FormulaC21H22N8O3S
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N(C2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)N=O)S(=O)(=O)N
InChIInChI=1S/C21H22N8O3S/c1-13-5-6-16(12-19(13)33(22,31)32)29(26-30)21-23-10-9-20(24-21)27(3)15-7-8-17-14(2)28(4)25-18(17)11-15/h5-12H,1-4H3,(H2,22,31,32)
InChIKeyUQNZVQUMTPRFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrosopazopanib Reference Standard: Identity, Regulatory Context, and Essential Procurement Specifications


N-Nitrosopazopanib (C₂₁H₂₂N₈O₃S, MW 466.52 g/mol) is an N-nitroso derivative of the secondary amine present in the tyrosine kinase inhibitor (TKI) pazopanib [1]. Classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI), it is a potential genotoxic impurity formed through the nitrosation of amine-containing intermediates during the synthesis and processing of pazopanib hydrochloride [2]. It is supplied as a highly characterized reference material, compliant with regulatory guidelines including USP, EMA, JP, and BP, and is used exclusively for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1].

Why N-Nitrosopazopanib Cannot Be Substituted by Generic NDSRI Standards or In-Class Analogs


Generic substitution of N-Nitrosopazopanib with other nitrosamine impurity standards (e.g., NDMA, NDEA, or N-nitroso-desmethyl-pazopanib) is analytically invalid due to fundamental differences in chromatographic behavior, ionization efficiency, and stability. Unlike small-molecule nitrosamines with established acceptable intake (AI) limits of 26.5–96 ng/day, N-Nitrosopazopanib’s molecular weight (>200 Da) places it in a distinct Carcinogenic Potency Categorization Approach (CPCA) category, where AI limits may default to 150 ng/day under proposed refinements [1]. Furthermore, evidence from a NAP test failure report (10/10 failed synthesis attempts under forced nitrosation conditions) indicates that N-Nitrosopazopanib does not readily form, making its procurement as a characterized standard uniquely valuable for confirmatory testing [2].

Quantitative Evidence Guide: Key Differentiating Metrics for N-Nitrosopazopanib


Non-Formation Confirmed by Nitrosation Assessment Protocol (NAP) Test

N-Nitrosopazopanib's formation risk under typical process conditions is demonstrated to be negligible. A dedicated NAP test report from Veeprho details 10 independent synthesis attempts under rigorous forced conditions recommended for nitroso impurity formation. All 10 experiments failed to detect the formation of the target N-nitroso compound when monitored by HPLC, MASS/LCMS, NMR, and IR [1]. This failure profile is a crucial differentiator from other pazopanib-related impurities such as N-demethyl pazopanib, which forms readily under metabolic or synthetic conditions.

NDSRI Risk Assessment Forced Degradation Regulatory Compliance

Process Purge Factor: >99.9% Reduction During Crystallization

Spiking experiments across pazopanib's synthetic route demonstrate a >99.9% reduction of N-Nitrosopazopanib during crystallization steps, indicating inherent process robustness . For context, the purge factor tool developed for pazopanib genotoxic impurities shows that for dimethyl sulfate (DMS), a theoretical purge factor of 30,000 corresponds to an actual value of ~29,411; however, for less reactive impurities like compound VI, purge factors can be <200, necessitating specification-based control [1]. N-Nitrosopazopanib's >1000-fold reduction places it in the high-purge category, justifying ICH M7 Option 4 control strategies.

Purge Factor Calculation Quality by Design API Manufacturing

Predicted Carcinogenic Potency Category and Acceptable Intake Limits

N-Nitrosopazopanib, with a molecular weight of 466.52 g/mol (>200 Da), is categorized as an NDSRI. Under the CPCA framework, small-molecule nitrosamines are assigned AI limits based on five predicted potency categories ranging from 26.5 to 1500 ng/day [1]. However, a 2024 proposal recommends that CPCA Category 1 and 2 NDSRIs with MW >200 Da should receive a default stringent AI limit of 150 ng/day—a value 10× more conservative than the ICH M7 TTC of 1500 ng/day [2]. This proposed AI of 150 ng/day for N-Nitrosopazopanib contrasts sharply with the 26.5 ng/day limit for the most potent small-molecule nitrosamines (e.g., NDMA) and provides a quantitative, class-informed justification for differential analytical sensitivity requirements.

CPCA ICH M7 Toxicological Risk Assessment

Regulatory-Standard Characterization vs. Non-Validated Nitrosamine Standards

N-Nitrosopazopanib reference standards from regulated vendors (e.g., Veeprho, ISPStandards, SynZeal) are supplied with comprehensive characterization data including HPLC, LC-MS, NMR, and IR analyses, ensuring compliance with USP, EMA, JP, and BP standards [1]. This characterization level contrasts with non-validated nitrosamine standards that may lack multi-technique confirmation. The availability of a Certificate of Analysis (COA) with purity ≥98% and detailed characterization is a prerequisite for ANDA/NDA submissions under ICH M7 and current FDA nitrosamine guidance, where confirmatory testing requires traceability to a recognized pharmacopeial standard [2].

Reference Standard Characterization Pharmacopeial Compliance Method Validation

Method Sensitivity Benchmarking Against Generic Nitrosamine Consensus Methods

A consensus LC-MS/MS method for N-Nitrosopazopanib was validated through a 2019 interlaboratory study, achieving an interlaboratory relative standard deviation (RSD) of <15% at a concentration of 1 ppb . This performance metric is comparable to the interlaboratory reproducibility observed for generic nitrosamine methods targeting NDMA and NDEA at ≤30 ppb [1], but it is achieved at a concentration approximately 30× lower, reflecting the stringent detection requirements dictated by NDSRI regulatory limits. The sensitivity requirement underscores that N-Nitrosopazopanib analytical methods are inherently more demanding than those for general nitrosamine screening and require a dedicated, highly pure reference standard for accurate quantification.

LC-MS/MS Method Validation Trace Analysis Interlaboratory Reproducibility

Optimal Application Scenarios for N-Nitrosopazopanib Reference Standard Procurement


Analytical Method Development and Validation (AMV) for ANDA Submissions

N-Nitrosopazopanib is essential as a reference standard for developing and validating HPLC and LC-MS/MS methods intended for the quantitative determination of this NDSRI in pazopanib drug substance and finished product batches. The >99.9% purge factor during crystallization, confirmed by spiking experiments, provides a data-driven justification for ICH M7 Option 4 control strategies, reducing the need for routine analytical testing while still requiring a validated, sensitive method for initial confirmatory studies.

Nitrosamine Risk Assessment and Regulatory Dossier Compilation (DMF/ANDA/NDA)

The NAP test failure report, documenting 10/10 failed synthesis attempts under forced nitrosation conditions, is a critical piece of evidence for a nitrosamine risk assessment dossier. This report, when submitted alongside procurement documentation for the characterized standard, supports the conclusion that N-Nitrosopazopanib poses an extremely low formation risk, in alignment with EMA and FDA guidance that such findings indicate the impurity likely does not exist under normal manufacturing and storage conditions.

Quality Control Release Testing and Stability Studies for Commercial Pazopanib Production

The fully characterized reference standard, with traceability to USP, EMA, JP, and BP pharmacopeial standards, enables QC laboratories to establish detection limits and quantify impurity levels at or below the proposed 150 ng/day AI limit for NDSRIs with MW >200 Da. This is particularly relevant for post-approval stability studies where forced degradation conditions (acidic, oxidative, photolytic) need to be monitored for potential nitrosamine formation.

Method Transfer and Interlaboratory Harmonization

The LC-MS/MS consensus method achieving <15% RSD at 1 ppb demonstrates method ruggedness suitable for interlaboratory transfer. When combined with a COA-verified, high-purity reference standard, this enables harmonized quantitation across multiple QC sites or CROs, ensuring consistency in impurity profiling across the product lifecycle from development through commercial supply.

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